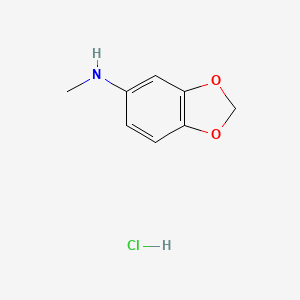

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 3,4- (Methylenedioxy)aniline, 1,3-Benzodioxol-5-amine, Benzo [d] [1,3]dioxol-5-amine, and 5-Amino-1,3-benzodioxole . The molecular weight of this compound is 137.14 g/mol .

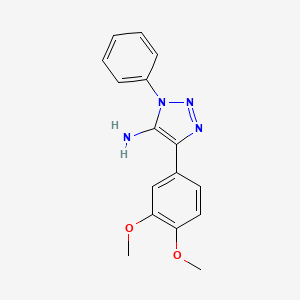

Molecular Structure Analysis

The molecular structure of “N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” is represented by the InChI string: InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2 . The compound has a molecular weight of 207.2689 .Scientific Research Applications

Synthesis of Radiotracers

“N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” can be used in the synthesis of radiotracers. For instance, N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ([11C]MBDB) was prepared by methylation of the demethyl precursor BDB with [11C]CHI . The radiosynthesis was optimized with regard to temperature, reaction time, and amount of precursor .

Biodistribution Studies

“N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” is used in biodistribution studies. In rats, tracer uptake in the brain was more than 1%, with a brain to blood ratio of almost 12 resulting from a very rapid blood clearance .

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety, such as “N-Methyl-1,3-benzodioxol-5-amine;hydrochloride”, have been reported to possess antioxidant activity .

Sedative Properties

The 1,3-benzodioxole moiety in “N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” contributes to its sedative properties .

Hypotensive Effects

“N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” has been associated with hypotensive effects, making it potentially useful in the treatment of hypertension .

Anticonvulsant Activity

This compound has been reported to have anticonvulsant activity, which could make it useful in the treatment of conditions such as epilepsy .

Antibacterial Properties

“N-Methyl-1,3-benzodioxol-5-amine;hydrochloride” has been associated with antibacterial properties, suggesting potential use in combating bacterial infections .

Mechanism of Action

Target of Action

It is suggested that the compound may have similar targets to those of 3,4-methylenedioxymethamphetamine (mdma)-like compounds .

Mode of Action

The exact mode of action of N-Methyl-1,3-benzodioxol-5-amine;hydrochloride It is hypothesized that it may interact with its targets in a manner similar to MDMA-like compounds . These compounds are known to affect presynaptic serotonergic mechanisms .

Biochemical Pathways

Given its potential similarity to mdma-like compounds, it may affect pathways related to serotonin .

Result of Action

Studies suggest that it may have similar effects to mdma-like compounds, which are known to produce unique behavioral activity .

Safety and Hazards

properties

IUPAC Name |

N-methyl-1,3-benzodioxol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-9-6-2-3-7-8(4-6)11-5-10-7;/h2-4,9H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFUWUBYVWGZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)OCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)

![Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2634965.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)

![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634981.png)